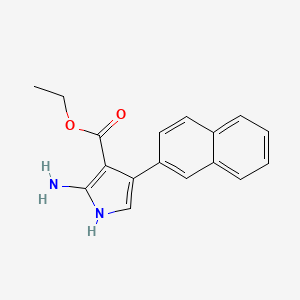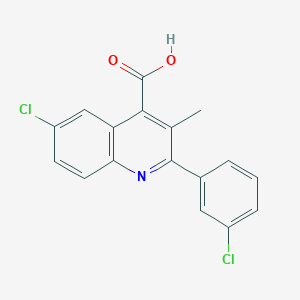![molecular formula C16H16O3 B1333090 3-[2-(4-methylphenoxy)phenyl]propanoic Acid CAS No. 886361-09-7](/img/structure/B1333090.png)
3-[2-(4-methylphenoxy)phenyl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[2-(4-methylphenoxy)phenyl]propanoic acid is a structurally complex molecule that can be associated with various pharmacological and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can offer insights into the properties and behaviors that 3-[2-(4-methylphenoxy)phenyl]propanoic acid might exhibit.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of intermediates and the use of catalysts or reagents to promote specific transformations. For instance, the synthesis of analogs of 3-[2-(aminocarbonylphenyl)propanoic acid] involves the introduction of substituents into phenyl moieties, which can affect in vitro activities . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid includes reactions such as condensation and subsequent reactions with acetone, chloroform, and NaOH . These methods could potentially be adapted for the synthesis of 3-[2-(4-methylphenoxy)phenyl]propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-[2-(4-methylphenoxy)phenyl]propanoic acid has been elucidated using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) has been used to optimize structural parameters and investigate bond lengths, angles, and atomic charges . Such analyses are crucial for understanding the reactivity and interaction of the molecule with biological targets or other chemical entities.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3-[2-(4-methylphenoxy)phenyl]propanoic acid can be inferred from studies on their reactions. For instance, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives have been investigated, providing insights into the kinetics and mechanisms of such processes . These findings can be useful in predicting the stability and reactivity of 3-[2-(4-methylphenoxy)phenyl]propanoic acid under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. The enantioseparation of isomeric 2-(methylphenyl)propanoic acids, for example, demonstrates the influence of substituent positions on the benzene ring on properties like enantiorecognition . Additionally, the use of countercurrent chromatography and UV spectrophotometry can reveal inclusion complex formation constants, which are indicative of molecular interactions . These techniques could be applied to study the physical and chemical properties of 3-[2-(4-methylphenoxy)phenyl]propanoic acid.
科学的研究の応用
Anti-inflammatory Activities
A study identified phenolic compounds including variants of propanoic acid in the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Renewable Building Block in Material Science
Phloretic acid (a variant of propanoic acid) was used to enhance the reactivity of molecules towards benzoxazine ring formation, replacing phenol. This approach is significant for material science, offering a sustainable alternative to provide specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).
Environmental Analysis
A method for determining phenoxy herbicides, including a variant of propanoic acid, in water samples was developed. This method is crucial for environmental monitoring, providing a sensitive and accurate way to detect these compounds in water (Nuhu et al., 2012).
Antioxidant Activity
Research on marine-derived fungus Aspergillus carneus led to the isolation of phenyl ether derivatives, including a variant of propanoic acid. These compounds demonstrated significant antioxidant activities, highlighting their potential in oxidative stress-related applications (Xu et al., 2017).
Substrate for Polymer Synthesis
Studies have explored using propanoic acid derivatives as substrates in polymer synthesis, offering insights into novel polymer materials with potential applications in various industries (Kim et al., 1999).
特性
IUPAC Name |
3-[2-(4-methylphenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-7,9-10H,8,11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZDUVFPRLBCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277455 |
Source


|
| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methylphenoxy)phenyl]propanoic Acid | |
CAS RN |
886361-09-7 |
Source


|
| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

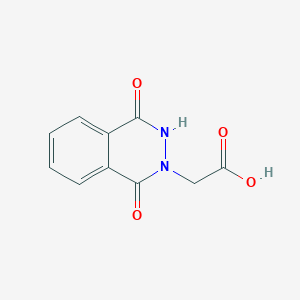
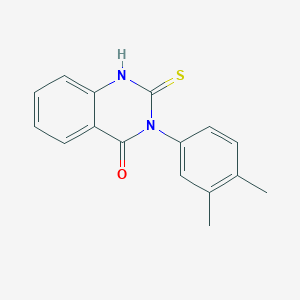
![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

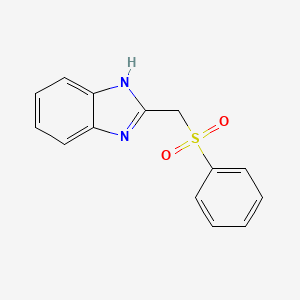


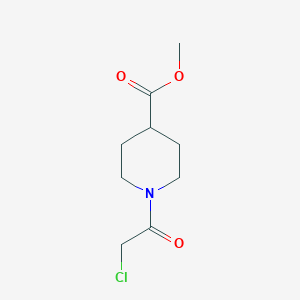


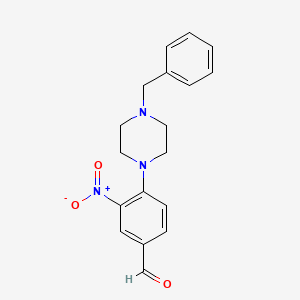
![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
